molecular formula C9H7ClN2O4S B12091120 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B12091120
M. Wt: 274.68 g/mol
InChI Key: DSGOSSLTZYIPQZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It features a benzene ring substituted with a methoxy group, an oxadiazole ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic residues in target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino acids such as lysine or serine in proteins . This covalent modification can inhibit the activity of enzymes or alter the function of other biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the oxadiazole ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group also enhances its solubility and potential for forming hydrogen bonds, which can be advantageous in drug design .

Properties

Molecular Formula

C9H7ClN2O4S

Molecular Weight

274.68 g/mol

IUPAC Name

4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H7ClN2O4S/c1-15-8-3-2-6(17(10,13)14)4-7(8)9-12-11-5-16-9/h2-5H,1H3

InChI Key

DSGOSSLTZYIPQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=NN=CO2

Origin of Product

United States

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